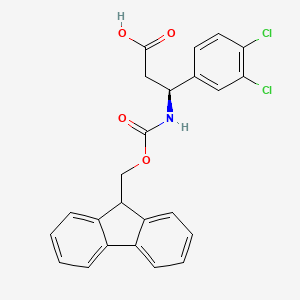

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dichlorophenyl group, and a propanoic acid moiety. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino compound is then coupled with 3,4-dichlorophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Deprotection: The final step involves the removal of the Fmoc protecting group under basic conditions, typically using piperidine in DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Oxidation and Reduction: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Hydrolysis: The Fmoc protecting group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Fmoc Protection: Fmoc-Cl, triethylamine

Coupling Reaction: EDCI, DMAP

Deprotection: Piperidine, DMF

Oxidation: KMnO4 (potassium permanganate)

Reduction: LiAlH4 (lithium aluminium hydride)

Major Products

Fmoc Deprotection: Removal of the Fmoc group yields the free amino acid.

Oxidation: Oxidation of the propanoic acid moiety forms carboxylic acids.

Reduction: Reduction of the propanoic acid moiety forms alcohols.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a protected amino acid derivative.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the dichlorophenyl group.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Contains a single chlorine atom on the phenyl ring.

Uniqueness

The presence of the dichlorophenyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid, commonly referred to as Fmoc-D-3-(3,4-dichlorophenyl)propanoic acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for stability during synthesis and biological interactions. The structural formula is given by:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group provides steric hindrance that can influence binding affinity and selectivity towards target biomolecules. The 3,4-dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways involved in cell survival.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses in vitro, possibly through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for conditions like obesity or diabetes.

1. Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of fluorenyl derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways leading to apoptosis .

2. Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of various fluorenyl derivatives, this compound was shown to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities

Properties

Molecular Formula |

C24H19Cl2NO4 |

|---|---|

Molecular Weight |

456.3 g/mol |

IUPAC Name |

(3S)-3-(3,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

InChI Key |

SGDNJQVPUTXLPT-QFIPXVFZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=C(C=C4)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.